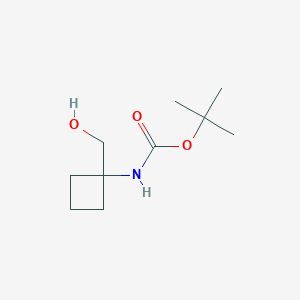

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRGYDRXIYIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649360 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142211-17-3 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

Introduction: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their inherent rigidity and unique three-dimensional conformations can pre-organize appended pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide focuses on a key building block within this chemical space: tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS Number: 1142211-17-3), a versatile intermediate for the synthesis of complex pharmaceutical agents.

This document will provide an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation and deprotection, offering practical, field-tested insights to empower your synthetic campaigns.

Physicochemical Properties and Structural Attributes

This compound is a bifunctional molecule incorporating a bioisosterically relevant cyclobutane core. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the primary amine nucleophile inert, allowing for selective transformations at the primary alcohol.[2]

| Property | Value | Source |

| CAS Number | 1142211-17-3 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2][3] |

| Molecular Weight | 201.26 g/mol | [2][3] |

| Appearance | Off-white solid | [4] |

| Storage | Room temperature, sealed in a dry environment | [2] |

| SMILES | O=C(OC(C)(C)C)NC1(CO)CCC1 | [2] |

| LogP | 1.4261 | [2] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

The cyclobutane ring's puckered conformation and the presence of both a protected amine and a primary alcohol provide a geometrically defined scaffold with orthogonal chemical handles for further synthetic elaboration.[1]

Synthesis and Mechanistic Considerations

The most direct and scalable synthesis of this compound involves the reduction of the corresponding ester precursor, ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[4]

Experimental Protocol: Synthesis via Ester Reduction

Materials:

-

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

2N Sodium hydroxide (NaOH) solution

Procedure:

-

To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere, cool the reaction mixture to -15 °C.

-

Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise over 40 minutes, maintaining the internal temperature at or below -10 °C.

-

Stir the reaction mixture at -10 °C for 1.5 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL).

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add anhydrous magnesium sulfate to the mixture to ensure complete drying.

-

Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid (2.34 g, 95% yield).[4]

Mechanism of LiAlH₄ Reduction

The reduction of the ester to the primary alcohol proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by a second hydride addition.

Caption: Mechanism of LiAlH₄ Ester Reduction.

Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating an alkoxyaluminate species to yield an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to give the final primary alcohol.[5]

Characterization and Analytical Profile

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

δ 4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.

-

δ 3.6-3.8 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.

-

δ 1.8-2.2 ppm (m, 6H): CH₂ protons of the cyclobutane ring.

-

δ 1.45 ppm (s, 9H): (CH₃)₃ protons of the tert-butyl group.

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

-

δ 155-157 ppm: Carbonyl carbon of the carbamate.

-

δ 79-81 ppm: Quaternary carbon of the tert-butyl group.

-

δ 65-68 ppm: CH₂ carbon of the hydroxymethyl group.

-

δ 55-58 ppm: Quaternary carbon of the cyclobutane ring.

-

δ 30-35 ppm: CH₂ carbons of the cyclobutane ring.

-

δ 28.5 ppm: CH₃ carbons of the tert-butyl group.

Expected FT-IR Spectral Data (KBr):

-

3300-3500 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

-

2850-3000 cm⁻¹: C-H stretching of alkyl groups.

-

1680-1700 cm⁻¹ (strong): C=O stretch of the carbamate.

-

1510-1540 cm⁻¹: N-H bend of the carbamate.

-

1000-1100 cm⁻¹: C-O stretch of the alcohol.

Strategic Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for introducing the 1-amino-1-(hydroxymethyl)cyclobutane moiety into more complex molecules. This scaffold is particularly valuable for several reasons:

-

Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[1]

-

Improved Physicochemical Properties: The introduction of a cyclobutane group can favorably modulate properties such as lipophilicity and metabolic stability.[6][7]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl or larger rings, to fine-tune the steric and electronic properties of a drug candidate.[7]

Deprotection of the Boc Group: Unveiling the Amine

To utilize the amine functionality, the Boc group must be removed. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, (1-aminocyclobutyl)methanol.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[8]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 7. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate | C10H19NO3 | CID 25220830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

A Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Synthesis, Characterization, and Applications

This guide provides an in-depth overview of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a valuable building block for researchers and professionals in drug discovery and organic synthesis. We will explore its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.

Core Compound Identification and Properties

This compound (CAS No. 1142211-17-3) is a bifunctional organic molecule featuring a cyclobutane scaffold. This structure is notable for incorporating both a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. This combination of a conformationally restricted cyclic core and orthogonally protected functional groups makes it a highly versatile intermediate in the synthesis of complex molecular architectures.

The rigid, puckered structure of the cyclobutane ring is increasingly utilized by medicinal chemists to impart favorable pharmacokinetic properties, enhance metabolic stability, and explore novel chemical space by acting as a bioisostere for other groups.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| CAS Number | 1142211-17-3 | [1][2] |

| MDL Number | MFCD12028429 | [1][2] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [1] |

| LogP (Computed) | 1.4261 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through the reduction of a corresponding ester precursor. The following protocol is based on established literature procedures.

Experimental Protocol: Synthesis via Ester Reduction

This procedure details the reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate to yield the target primary alcohol.

Step-by-Step Methodology:

-

Reaction Setup: Equip a dry, two-necked round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the flask with dry nitrogen gas to ensure an inert atmosphere.

-

Precursor Addition: Charge the flask with a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) dissolved in anhydrous diethyl ether (approx. 4 mL per mmol of ester).

-

Cooling: Cool the reaction vessel to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Reductant Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 M, 2.1 eq) dropwise to the stirred ester solution over approximately 40 minutes, maintaining the internal temperature below -10 °C.

-

Expertise Note: The slow, dropwise addition of the powerful reducing agent LiAlH₄ is critical to control the highly exothermic reaction and prevent side reactions. The low temperature stabilizes the intermediate aldehyde, ensuring its complete reduction to the primary alcohol.

-

-

Reaction Monitoring: Stir the reaction mixture at -10 °C for 1.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (0.4 mL per gram of LiAlH₄), 2N aqueous NaOH (0.5 mL per gram of LiAlH₄), and finally, more water (1.1 mL per gram of LiAlH₄).

-

Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered. This self-validating step ensures a clean separation and simplifies the purification process significantly compared to an acidic workup which can lead to emulsions.

-

-

Workup and Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous magnesium sulfate to the slurry to absorb excess water.

-

Purification: Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield this compound as an off-white solid. A reported yield for this transformation is approximately 95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via ester reduction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section describes the expected analytical data based on the molecule's structure. While experimental spectra should always be acquired for confirmation, these predictions serve as a reliable benchmark.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH ), ~3.6 (s, 2H, CH₂ OH), ~2.2-1.8 (m, 6H, cyclobutyl CH₂ ), ~1.45 (s, 9H, C(CH₃ )₃), ~1.3 (br s, 1H, OH ). The signals for the NH and OH protons are exchangeable with D₂O. |

| ¹³C NMR | δ (ppm): ~156 (C=O, carbamate), ~80 (quaternary C (CH₃)₃), ~70 (C H₂OH), ~55 (quaternary C of cyclobutane), ~32 (cyclobutyl C H₂), ~28 (C H₃, tert-butyl), ~16 (cyclobutyl C H₂). |

| IR | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2970 (C-H stretch, sp³), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch). |

| Mass Spec (ESI+) | Predicted Adducts [M+H]⁺: 202.1438 m/z; [M+Na]⁺: 224.1257 m/z. |

Applications in Research and Drug Development

The unique structural features of this compound make it a strategic building block in medicinal chemistry.

-

Conformational Rigidity: The strained cyclobutane ring provides conformational restriction. This can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

-

Metabolic Stability: The cyclobutane motif can enhance metabolic stability by replacing more labile groups (like gem-dimethyl or isopropyl groups) or by blocking sites of metabolic oxidation.

-

Improved Physicochemical Properties: As a saturated carbocycle, it increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. Higher Fsp³ content is often correlated with improved solubility, reduced planarity, and better clinical success rates.

-

Dual Functionality: The primary alcohol serves as a handle for introducing further complexity through oxidation, etherification, or esterification. The Boc-protected amine, stable to a wide range of reaction conditions, can be deprotected under mild acidic conditions (e.g., with TFA or HCl) to reveal a primary amine, which is a key functional group for amide bond formation, reductive amination, and other nucleophilic reactions.

This logical separation of reactivity allows for controlled, stepwise elaboration of the scaffold into more complex drug candidates.

Logical Relationship Diagram

Caption: Strategic value of the compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed information on handling, storage, and disposal, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Characterization of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide

Introduction

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3) is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and biologically active compounds.[1][2][3] Its structure incorporates a cyclobutane ring, a primary alcohol, and a tert-butoxycarbonyl (Boc)-protected amine, offering multiple points for chemical modification. Accurate structural confirmation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize this compound in their work. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes predicted data, characteristic spectral features of its functional groups, and established analytical protocols to serve as a reliable reference for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | br s | 1H | NH |

| ~3.60 | s | 2H | CH₂ OH |

| ~2.10 - 1.90 | m | 4H | cyclobutane-CH₂ |

| ~1.85 - 1.70 | m | 2H | cyclobutane-CH₂ |

| ~1.45 | s | 9H | C(CH₃ )₃ |

| ~1.60 | br s | 1H | OH |

Interpretation and Experimental Considerations:

-

NH Proton: The carbamate NH proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and concentration-dependent.

-

Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and could potentially appear as an AB quartet, but are more likely to be a singlet in a non-chiral solvent.

-

Cyclobutane Protons: The cyclobutane protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

-

tert-Butyl Protons: The nine equivalent protons of the Boc group will appear as a sharp singlet, a characteristic feature of this protecting group.

-

Hydroxyl Proton: The alcohol proton is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~68.0 | C H₂OH |

| ~55.0 | C (quat)-cyclobutane |

| ~32.0 | C H₂ (cyclobutane) |

| ~28.4 | C(C H₃)₃ |

| ~15.0 | C H₂ (cyclobutane) |

Interpretation and Experimental Considerations:

-

Carbonyl Carbon: The carbamate carbonyl carbon is typically found in the 155-160 ppm range.

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group and the quaternary carbon of the cyclobutane ring are expected to have lower intensities due to the lack of a nuclear Overhauser effect (NOE) enhancement.

-

DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons do not appear in a DEPT-135 spectrum.

Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe, and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

DEPT-135: Run a DEPT-135 experiment to aid in the assignment of carbon signals.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain clean spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | O-H stretch (alcohol), N-H stretch (carbamate) |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1250, ~1170 | Strong | C-O stretch (carbamate and alcohol) |

Interpretation and Experimental Considerations:

-

O-H and N-H Stretching: The O-H and N-H stretching vibrations often overlap in the 3400-3200 cm⁻¹ region, resulting in a broad, strong absorption band.

-

Carbonyl Stretching: The C=O stretch of the carbamate is a very strong and sharp peak, typically around 1690 cm⁻¹. Its position can be influenced by hydrogen bonding.

-

"Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans.

-

Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 202.1438 |

| [M+Na]⁺ | 224.1257 |

| [M+K]⁺ | 240.0997 |

| [M+NH₄]⁺ | 219.1703 |

Data sourced from PubChem CID 25220830.

Interpretation and Fragmentation:

-

Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

-

Fragmentation: The most likely fragmentation pathways involve the loss of the tert-butyl group or isobutylene, and the loss of the hydroxymethyl group.

Figure 3: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC-MS System Setup:

-

Liquid Chromatography (LC): Use a C18 column with a simple isocratic or gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Mass Spectrometry (MS): Use an Electrospray Ionization (ESI) source in positive ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the m/z of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and purity assessment of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the identity and quality of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the characterization of this and similar molecules.

References

Safety and handling precautions for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Introduction

This compound (CAS No. 1142211-17-3) is a niche building block increasingly utilized by researchers in the fields of medicinal chemistry and drug development.[1][2][3] Its unique cyclobutyl scaffold combined with the versatile Boc-protected amine and primary alcohol functionalities make it a valuable intermediate for synthesizing complex molecular architectures. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, tailored for professionals in research and development.

Physicochemical and Hazard Profile

A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior under various laboratory conditions and for engineering appropriate controls.

| Property | Value | Source(s) |

| CAS Number | 1142211-17-3 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Physical Form | Solid (powder/crystals) | [4] |

| Storage Temperature | Room temperature; cool, dry place | [1] |

GHS Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this and structurally related compounds, this compound is classified under the Globally Harmonized System (GHS) as follows.[1][5] It is imperative to treat the compound as possessing these hazards in all laboratory operations.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: GHS classification derived from SDS of the target compound and close analogs.[1][5]

Toxicological Profile: An Evidence-Based Assessment

Carbamates, as a class, are known to act as acetylcholinesterase inhibitors.[7][8] While the Boc-protecting group significantly attenuates the typical reactivity of a simple carbamate, it is prudent to assume that exposure could potentially lead to adverse health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[8]

-

Acute Effects : Direct contact is likely to cause irritation to the skin, eyes, and respiratory tract, as indicated by the GHS classification.[5] Symptoms may include redness, itching, pain, and inflammation.[6] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[5]

-

Chronic Effects : Data on the long-term effects of exposure to this specific compound is not available. Standard chemical hygiene practices should be employed to minimize any potential for chronic exposure.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures to minimize exposure.

Caption: Hierarchy of controls, prioritizing the most effective safety measures.

-

Engineering Controls : The primary line of defense is to handle the compound within a certified chemical fume hood. This contains dust and vapors at the source, preventing inhalation.[9]

-

Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound.[9] Clear labeling of containers and designated work areas are mandatory.[10][11]

-

Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with the controls above. The required PPE is detailed in the following section.

Standard Operating Procedure: Safe Handling and Use

This section outlines a self-validating protocol for handling this compound, from receipt to disposal.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[4][6]

| Protection Type | Recommendation | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and potential splashes.[6] |

| Skin Protection | Chemical-resistant nitrile gloves and a fully buttoned lab coat. | Prevents skin contact and irritation.[4][6] |

| Respiratory Protection | Not required if handled within a fume hood. If weighing outside a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents inhalation of irritating dust.[6] |

Laboratory Handling Protocol: A Step-by-Step Guide

Objective: To safely weigh and prepare the compound for a chemical reaction.

-

Preparation and Pre-Use Inspection:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Inspect all required PPE for integrity (e.g., no holes in gloves).[10]

-

Line the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood before introducing the chemical.

-

-

Chemical Weighing and Dispensing:

-

Place a tared weigh boat on an analytical balance located within the fume hood or a ventilated balance enclosure.

-

Carefully open the container of this compound, avoiding any puff of powder.

-

Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid rapid movements that could generate dust.[12]

-

Securely close the primary container immediately after dispensing.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the reaction vessel.

-

Add the desired solvent to the weigh boat to rinse any residual powder into the reaction vessel, ensuring a complete and quantitative transfer.

-

Proceed with the intended chemical reaction as per the established experimental protocol.

-

-

Post-Handling and Decontamination:

-

Clean the spatula with an appropriate solvent, collecting the rinse as chemical waste.

-

Dispose of the used weigh boat, bench paper, and any contaminated consumables in a designated solid hazardous waste container.[13]

-

Wipe down the work surface within the fume hood.

-

Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly with soap and water.[10]

-

Storage, Stability, and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, well-ventilated area.[14] The recommended storage temperature is typically room temperature.[1]

-

Stability : The compound is generally stable under recommended storage conditions.[4]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition : While specific data is lacking, thermal decomposition of related tert-butyl carbamates is known to yield isobutylene, carbon dioxide, and the corresponding amine.[15] Under combustion conditions, hazardous byproducts such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[4]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Protocol

The appropriate response depends on the scale of the spill. The following workflow is designed for minor laboratory spills (typically <10g) of solid material.

Caption: Step-by-step workflow for managing a minor laboratory spill.

For larger spills, or any spill that occurs outside of a containment device like a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[16][17]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [6] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Waste Disposal

All waste materials contaminated with this compound, including used consumables, spill cleanup materials, and unreacted compound, must be disposed of as hazardous chemical waste.[13] Place materials in a clearly labeled, sealed, and puncture-resistant container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[12]

Conclusion

This compound is a valuable tool for chemical synthesis. By adopting a proactive safety culture grounded in the hierarchy of controls, understanding the compound's hazard profile, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely incorporate this reagent into their workflows. The principles of thorough preparation, containment, and meticulous execution are the cornerstones of safety and success in the modern research laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate | C10H19NO3 | CID 25220830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. thesafetygeek.com [thesafetygeek.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. youtube.com [youtube.com]

- 12. angenechemical.com [angenechemical.com]

- 13. acs.org [acs.org]

- 14. agilent.com [agilent.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. umanitoba.ca [umanitoba.ca]

- 17. cws.auburn.edu [cws.auburn.edu]

The Discovery and Initial Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a valuable building block in modern medicinal chemistry. We will explore the scientific rationale behind its molecular design, detailing the significance of the cyclobutane motif and the tert-butyloxycarbonyl (Boc) protecting group. A detailed, step-by-step protocol for its initial synthesis is provided, complete with mechanistic insights and expected characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Constrained Scaffolds in Drug Discovery

The quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a driving force in pharmaceutical research. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug candidates. The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly valuable motif in this context.[1][2] Its inherent ring strain and non-planar, puckered conformation can impart favorable physicochemical properties to a molecule, such as:

-

Metabolic Stability: The cyclobutane core can shield adjacent functional groups from enzymatic degradation, thereby increasing the in vivo half-life of a drug.

-

Pharmacophore Presentation: The rigid nature of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity for the biological target.[1][2]

-

Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can modulate a compound's lipophilicity and solubility, properties crucial for oral bioavailability.

This compound, possessing both a cyclobutane core and versatile functional handles, represents a prime example of a building block designed to harness these advantages. The presence of a primary alcohol and a protected amine on the same quaternary center provides two orthogonal points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules.

The Role of the Boc Protecting Group: Enabling Selective Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates.[3][4][5] Its popularity stems from a combination of factors:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions, allowing for selective manipulation of other functional groups within the molecule.

-

Facile Cleavage: It can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. The byproducts of this deprotection, isobutylene and carbon dioxide, are volatile and easily removed.

In the context of this compound, the Boc group serves to mask the reactivity of the primary amine, allowing for selective reactions at the hydroxyl group or enabling its use in multi-step synthetic sequences where a free amine would be detrimental.

Initial Synthesis of this compound

The initial and most direct synthesis of this compound involves the reduction of a corresponding carboxylic acid ester. The overall synthetic workflow can be envisioned as a two-stage process, starting from the commercially available 1-aminocyclobutanecarboxylic acid.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of the Precursor, Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

The synthesis commences with the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding procedure. The resulting N-Boc-protected amino acid is then subjected to esterification to yield the ethyl ester, which is the direct precursor for the reduction step.

Stage 2: Reduction to this compound

The key transformation is the reduction of the ethyl ester to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of ester reduction with LiAlH₄.

Detailed Experimental Protocol

The following protocol is adapted from the general procedure described in patent WO2016/179550.

Materials and Equipment:

-

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄) (2.0 M solution in THF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Water (H₂O)

-

2N Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to -15 °C using an appropriate cooling bath.

-

Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise to the reaction mixture over a period of 40 minutes, ensuring the internal temperature is maintained below -10 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for 1.5 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL). Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. This should be performed slowly and with adequate cooling and ventilation.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 30 minutes.

-

Add anhydrous magnesium sulfate to the mixture to dry the organic layer.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Expected Yield and Purity:

The reported yield for this procedure is approximately 95%. The product is typically obtained as an off-white solid. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1142211-17-3 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | ~312 °C (Predicted) |

| Density | ~1.08 g/cm³ (Predicted) |

| Storage | 2-8 °C, sealed in a dry environment |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the cyclobutane ring will appear as multiplets in the aliphatic region. The two protons of the hydroxymethyl group will likely appear as a singlet or a doublet, and the proton of the hydroxyl group will be a broad singlet. The NH proton of the carbamate will also be present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbons of the cyclobutane ring, the hydroxymethyl carbon, and the carbonyl carbon of the carbamate will also be present at their expected chemical shifts.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds. The deprotection of the Boc group yields (1-aminocyclobutyl)methanol, a key intermediate for the synthesis of various bioactive compounds.

The cyclobutane-containing amino alcohol moiety is of significant interest to medicinal chemists as it can serve as a non-natural amino acid mimic or as a scaffold to introduce conformational rigidity. This can lead to compounds with improved pharmacological profiles, such as enhanced target affinity, increased metabolic stability, and reduced off-target effects.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable and versatile building block for drug discovery and development. The strategic combination of a conformationally constrained cyclobutane core and the robust Boc protecting group makes this compound an attractive starting material for the synthesis of novel chemical entities with potentially superior pharmacological properties. This guide provides the foundational knowledge and a reliable experimental protocol to enable researchers to utilize this important synthetic intermediate in their ongoing research endeavors.

References

Methodological & Application

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: An Application Note and Protocol Guide

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

Cyclobutane scaffolds have emerged as valuable building blocks in modern drug discovery. Their rigid, three-dimensional nature allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and often leading to improved metabolic stability and pharmacokinetic profiles compared to their linear or more flexible cyclic counterparts. The title compound, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, is a key intermediate in the synthesis of various pharmaceutically active molecules, including enzyme inhibitors and receptor modulators. Its bifunctional nature, possessing a protected amine and a primary alcohol, makes it a versatile synthon for further elaboration. This guide provides a detailed, field-proven protocol for the synthesis of this valuable intermediate starting from the readily available cyclobutanone.

Synthetic Strategy: A Multi-Step Approach from Cyclobutanone

The transformation of cyclobutanone into this compound necessitates a multi-step synthetic sequence. The chosen strategy focuses on a robust and scalable pathway that proceeds through a modified Strecker synthesis, followed by hydrolysis, reduction, and a final protecting group installation. This route is designed for efficiency and control over the key chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow from cyclobutanone.

PART 1: Experimental Protocols

This section provides detailed, step-by-step procedures for each transformation in the synthetic sequence.

Step 1: Synthesis of 1-Amino-1-cyanocyclobutane via Strecker Synthesis

The initial step involves the formation of an α-aminonitrile from cyclobutanone through a Strecker synthesis.[1][2] This reaction proceeds via the in situ formation of an imine, which is then attacked by a cyanide nucleophile.[3][4]

Reaction Mechanism:

Caption: Mechanism of the Strecker synthesis.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Cyclobutanone | 1.0 equiv |

| Sodium Cyanide (NaCN) | 1.2 equiv |

| Ammonium Chloride (NH₄Cl) | 1.5 equiv |

| Ammonium Hydroxide (28% aq.) | As required |

| Dichloromethane (DCM) | Solvent |

| Water | Solvent |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer | --- |

| Ice bath | --- |

| Separatory funnel | --- |

| Rotary evaporator | --- |

Protocol:

-

To a solution of ammonium chloride (1.5 equiv) in water, add ammonium hydroxide solution until the pH is approximately 9-10.

-

Cool the solution in an ice bath and add sodium cyanide (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic.[5] Handle with extreme care in a well-ventilated fume hood.[6][7] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[5]

-

Add cyclobutanone (1.0 equiv) dropwise to the cold cyanide solution with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the reaction mixture with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-cyanocyclobutane, which can be used in the next step without further purification.

Step 2: Hydrolysis of 1-Amino-1-cyanocyclobutane to 1-Aminocyclobutanecarboxylic Acid

The aminonitrile is hydrolyzed under acidic conditions to the corresponding amino acid.[1][3]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Amino-1-cyanocyclobutane | 1.0 equiv |

| Hydrochloric Acid (conc. HCl) | Excess |

| Round-bottom flask | Appropriate size |

| Reflux condenser | --- |

| Heating mantle | --- |

| pH meter or pH paper | --- |

Protocol:

-

To the crude 1-amino-1-cyanocyclobutane, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

-

Filter the solid and wash with cold acetone.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide).

-

The precipitated 1-aminocyclobutanecarboxylic acid is filtered, washed with cold water, and dried under vacuum.

Step 3: Reduction of 1-Aminocyclobutanecarboxylic Acid to (1-Aminocyclobutyl)methanol

The carboxylic acid is reduced to a primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[8][9][10][11]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Aminocyclobutanecarboxylic Acid | 1.0 equiv |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 equiv |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Sodium Sulfate (Na₂SO₄·10H₂O) | For workup |

| Round-bottom flask | Appropriate size |

| Dropping funnel | --- |

| Inert atmosphere (Nitrogen or Argon) | --- |

| Ice bath | --- |

| Magnetic stirrer | --- |

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 1-aminocyclobutanecarboxylic acid (1.0 equiv) in anhydrous THF via a dropping funnel. Caution: The reaction is highly exothermic and liberates hydrogen gas.[9]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield (1-aminocyclobutyl)methanol.

Step 4: Boc Protection of (1-Aminocyclobutyl)methanol

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[12][13][14][15]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| (1-Aminocyclobutyl)methanol | 1.0 equiv |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 equiv |

| Sodium Bicarbonate (NaHCO₃) | 2.0 equiv |

| Tetrahydrofuran (THF) | Solvent |

| Water | Solvent |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer | --- |

| Separatory funnel | --- |

| Rotary evaporator | --- |

Protocol:

-

Dissolve (1-aminocyclobutyl)methanol (1.0 equiv) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 equiv) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

PART 2: Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Aminocyclobutanecarboxylic Acid | C₅H₉NO₂ | 115.13 | White solid |

| (1-Aminocyclobutyl)methanol | C₅H₁₁NO | 101.15 | Colorless oil or low melting solid |

| This compound | C₁₀H₁₉NO₃ | 201.26 | White to off-white solid |

Expected Analytical Data for the Final Product:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 1H, NH), 3.65 (s, 2H, CH₂OH), 2.20-2.05 (m, 4H, cyclobutyl CH₂), 1.95-1.80 (m, 2H, cyclobutyl CH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 80.0, 68.5, 55.0, 35.0, 28.5, 15.0.

-

Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺.

PART 3: Scientific Integrity and Trustworthiness

In-Process Controls and Troubleshooting:

-

Strecker Synthesis: The pH of the initial reaction mixture is crucial. A pH of 9-10 favors the formation of the imine intermediate. Low pH will protonate the cyanide, while high pH can lead to side reactions of the ketone.

-

Hydrolysis: Complete hydrolysis of the nitrile is essential. Incomplete reaction will result in a mixture of the amino acid and the starting aminonitrile, which can be difficult to separate. Monitoring by TLC is recommended.

-

Reduction: The anhydrous conditions for the LiAlH₄ reduction are critical. The presence of water will quench the reducing agent and may lead to a fire hazard. The workup procedure must be performed carefully and at low temperatures.

-

Boc Protection: The reaction is generally clean. If O-protection of the alcohol is observed, it can be selectively removed under mild basic conditions.

Self-Validating System:

Each step of this synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next step. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data provided above serves as a benchmark for validation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 6. taekwang.co.kr [taekwang.co.kr]

- 7. agrcyanide.com [agrcyanide.com]

- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. jackwestin.com [jackwestin.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 14. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes and Protocols for the Chemoselective Boc Protection of 1-(hydroxymethyl)cyclobutylamine

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the chemoselective N-tert-butyloxycarbonyl (Boc) protection of 1-(hydroxymethyl)cyclobutylamine. This bifunctional molecule presents a common challenge in multi-step organic synthesis: the selective protection of the amine in the presence of a hydroxyl group. Leveraging the inherent nucleophilicity difference between the amino and hydroxyl moieties, this protocol offers a robust and high-yielding method for the synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this critical transformation.

Introduction: The Strategic Importance of Chemoselective Protection

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy for achieving desired chemical transformations with high fidelity.[1][2] The tert-butyloxycarbonyl (Boc) group is arguably one of the most ubiquitous protecting groups for amines, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

The substrate, 1-(hydroxymethyl)cyclobutylamine, contains both a primary amine and a primary alcohol. The selective protection of the amine is crucial for subsequent modifications of the hydroxyl group, such as oxidation, esterification, or etherification. The higher inherent nucleophilicity of the amine compared to the alcohol allows for a high degree of chemoselectivity when reacted with an electrophilic Boc-donating reagent like di-tert-butyl dicarbonate ((Boc)₂O).[1] This application note will elucidate the mechanism, provide a detailed experimental protocol, and discuss potential challenges and solutions for this important transformation.

Reaction Mechanism and Principle of Selectivity

The Boc protection of an amine using di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, with the tert-butyl carbonate anion acting as a leaving group. This leaving group is unstable and subsequently decomposes into the more stable tert-butoxide, which then abstracts a proton from the protonated amine, and carbon dioxide gas. The evolution of CO₂ provides a thermodynamic driving force for the reaction.[3]

The chemoselectivity of this reaction for the amine over the hydroxyl group in 1-(hydroxymethyl)cyclobutylamine is rooted in the significant difference in their nucleophilicity. Primary amines are generally more nucleophilic than primary alcohols. Under neutral or slightly basic conditions, the amine will react preferentially with the (Boc)₂O.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of analogous amino alcohols and is optimized for the selective N-protection of 1-(hydroxymethyl)cyclobutylamine.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 1-(hydroxymethyl)cyclobutylamine | ≥95% | Commercially Available | Store under inert atmosphere. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available | Handle in a well-ventilated hood. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |

| 1,4-Dioxane | Anhydrous | Commercially Available | |

| Deionized Water | |||

| Chloroform (CHCl₃) | ACS Grade | Commercially Available | For extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |

| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization. |

| Hexanes | ACS Grade | Commercially Available | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(hydroxymethyl)cyclobutylamine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and deionized water.

-

Base Addition: Add sodium bicarbonate (1.2 eq) to the solution. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution in one portion.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in chloroform).

-

Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Workup - Extraction: To the remaining aqueous slurry, add chloroform and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with several portions of chloroform until TLC analysis of the aqueous layer shows no remaining product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound, typically as an oil or a waxy solid.

-

Purification: For higher purity, the crude product can be recrystallized from a mixture of hot ethyl acetate and hexanes. Dissolve the crude material in a minimal amount of boiling ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Experimental Workflow Diagram

Caption: Experimental workflow for Boc protection.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Reaction Data and Product Characterization

| Parameter | Value |

| Starting Material | 1-(hydroxymethyl)cyclobutylamine |

| Product | This compound |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | ~55-60 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.8 (s, 1H, NH), 3.6 (s, 2H, CH₂OH), 2.2-1.8 (m, 6H, cyclobutyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~156.0 (C=O), 80.0 (C(CH₃)₃), 70.0 (CH₂OH), 55.0 (quaternary C), 35.0 (cyclobutyl CH₂), 28.5 (C(CH₃)₃), 15.0 (cyclobutyl CH₂) |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, additional (Boc)₂O (0.1-0.2 eq) can be added. Ensure the stirring is efficient.

-

Formation of O-Boc Product: While unlikely under these conditions, the formation of the O-Boc protected product or the di-protected species can occur with prolonged reaction times or in the presence of a stronger base. To minimize this, adhere to the recommended stoichiometry and reaction time. The use of a mild base like NaHCO₃ is crucial for selectivity.

-

Difficulty in Crystallization: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective. Ensure the solvent system is optimized; the ratio of ethyl acetate to hexanes may need adjustment.

-

Moisture Sensitivity of (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time.[3] It is recommended to use a fresh bottle or ensure the reagent has been stored properly.

Reaction Mechanism Diagram

References

Application Notes and Protocols for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Medicinal Chemistry

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated carbocycles have emerged as powerful tools for drug designers, offering a means to escape the "flatland" of predominantly aromatic structures. Among these, the cyclobutane ring holds a unique position. Its inherent ring strain results in a puckered, three-dimensional, and conformationally restricted structure.[1] This rigidity can be strategically employed to lock flexible molecules into their bioactive conformation, thereby enhancing potency and selectivity while potentially improving metabolic stability by shielding metabolically labile sites.[2]

This guide focuses on a particularly versatile bifunctional building block: tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate . This molecule incorporates the desirable cyclobutane scaffold functionalized with two orthogonal reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a primary alcohol. This arrangement allows for selective, sequential chemical modifications, making it an invaluable starting material for synthesizing complex molecules, including spirocyclic systems and linkers for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4] These application notes provide an in-depth look at the compound's properties, strategic applications, and detailed protocols for its use.

Physicochemical Properties and Structural Analysis

The utility of this compound stems directly from its unique combination of structural features.

| Property | Value | Source |

| CAS Number | 1142211-17-3 | [5][6] |

| Molecular Formula | C₁₀H₁₉NO₃ | [5][6] |

| Molecular Weight | 201.26 g/mol | [5][6] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [5] |

| logP | 1.4261 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Key Structural Elements:

-

The Cyclobutane Core: This central motif provides a rigid, non-planar scaffold. Unlike flexible alkyl chains, its conformational freedom is limited, which helps pre-organize appended pharmacophoric elements for optimal interaction with a biological target.[1][7] This three-dimensional character is increasingly sought after in fragment-based drug discovery (FBDD) to improve the quality of screening libraries.[7]

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, makes it an ideal orthogonal protecting group.[8] It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), unmasking the primary amine for subsequent reactions such as amidation or alkylation.[9][10]

-

The Hydroxymethyl Group: The primary alcohol (-CH₂OH) serves as a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, converted into an ether, or transformed into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. This dual functionality is the cornerstone of its utility.

Caption: Bifunctional nature of the title compound enabling divergent synthetic pathways.

Application Notes

Role as a 3D Scaffold and Bioisostere

The 1,1-disubstituted cyclobutane motif can serve as a bioisosteric replacement for other common groups in medicinal chemistry. For instance, it can mimic a gem-dimethyl group but with defined vectors for exiting the scaffold, or it can replace a planar phenyl ring to improve physicochemical properties like solubility and reduce metabolic liability associated with aromatic oxidation.[7] By introducing this compound, medicinal chemists can systematically explore the three-dimensional space around a core structure, a strategy proven to enhance binding affinity and selectivity.[2]

Application in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC.

This compound is an excellent starting point for constructing the rigid portion of a linker.[3][4] Its orthogonal handles allow for a stepwise and controlled synthesis:

-

The hydroxymethyl group can be attached to the target-binding warhead or another part of the linker via an ether or ester linkage.

-

The Boc group can then be removed to reveal the amine, which is subsequently coupled to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands).[11]

Caption: Conceptual use of the title compound as a rigid linker component in PROTACs.

Experimental Protocols

Protocol 1: Boc Deprotection to Yield (1-aminocyclobutyl)methanol

This protocol describes the removal of the Boc protecting group under standard acidic conditions to reveal the primary amine.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently protonates the carbamate, initiating a fragmentation cascade that releases the free amine along with gaseous byproducts (CO₂ and isobutene), which drives the reaction to completion.[8][9] Dichloromethane (DCM) is a common inert solvent for this transformation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Carefully neutralize the residue by dissolving it in a minimal amount of DCM and slowly adding saturated NaHCO₃ solution until effervescence ceases (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-aminocyclobutyl)methanol, which can often be used in the next step without further purification.